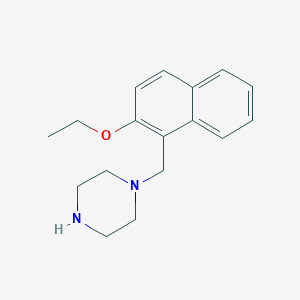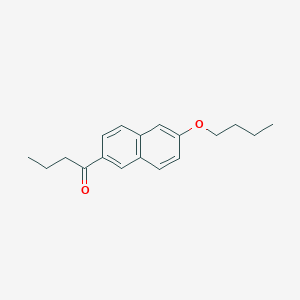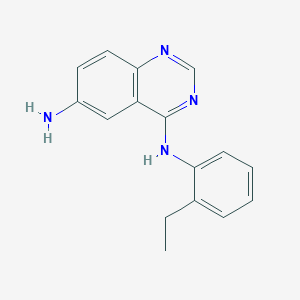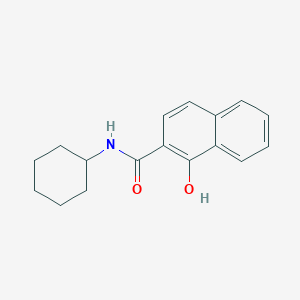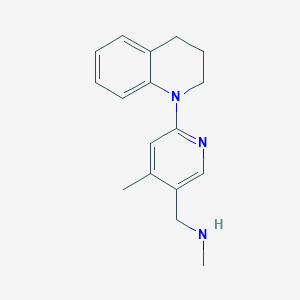
6-Quinolinol, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone is a synthetic organic compound that features a trifluoromethyl group and a quinoline derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoroacetic acid or trifluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can undergo reduction to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with quinoline structures can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(quinolin-1(2H)-yl)ethanone: Lacks the hydroxyl and dimethyl groups.
6-Hydroxy-2,2-dimethylquinoline: Lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-(6-hydroxyquinolin-1(2H)-yl)ethanone: Lacks the dimethyl groups.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxyl group on the quinoline ring makes 2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
828938-86-9 |
|---|---|
Fórmula molecular |
C13H12F3NO2 |
Peso molecular |
271.23 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C13H12F3NO2/c1-12(2)6-5-8-7-9(18)3-4-10(8)17(12)11(19)13(14,15)16/h3-7,18H,1-2H3 |
Clave InChI |
OFLYJQSGQSTRSH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


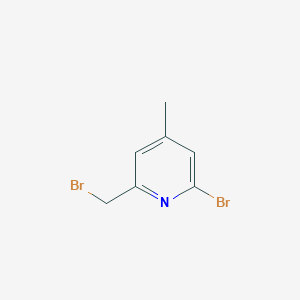
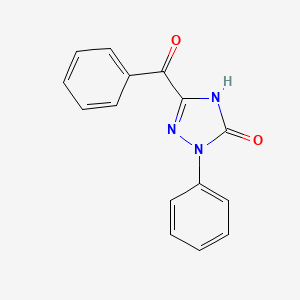
![9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine](/img/structure/B11851960.png)

